N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Protein Engineering Biocatalysis 19F NMR

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine (Boc-4-fluoro-L-Phe-OH) is the optimal building block for Boc-SPPS workflows, available with ≥98% purity. The para-fluoro substitution uniquely enables 19F NMR studies and enhances thermal stability, as demonstrated in E. coli transketolase variants. This high-purity precursor ensures reproducible coupling efficiency, higher yields, and purer peptides.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 41153-30-4
Cat. No. B558667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
CAS41153-30-4
Synonyms41153-30-4; Boc-L-4-Fluorophenylalanine; Boc-Phe(4-F)-OH; Boc-4-Fluoro-L-Phe-OH; boc-l-4-fluorophe; Boc-4-fluoro-L-phenylalanine; (s)-n-boc-4-fluorophenylalanine; N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine; Boc-L-phe(4-F)-OH; boc-p-fluoro-l-phenylalanine; boc-p-fluoro-phe-oh; boc-4-fluoro-l-phe; boc-l-phe(4-f); boc-4-fluoro-phe-oh; boc-4-fluoro-phenylalanine; N-Boc-4-fluoro-L-phenylalanine; BOC-d-4-Fluorophenylalanine; (2s)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoicacid; 4-fluoro-l-phenylalanine,n-bocprotected; (S)-2-Tert-Butoxycarbonylamino-3-(4-Fluoro-Phenyl)-PropionicAcid; n-alpha-t-butyloxycarbonyl-l-4-fluorophenylalanine; (s)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid; boc-phe(4-f)oh; AmbotzBAA1126; PubChem6118
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyRCXSXRAUMLKRRL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4) for Peptide Synthesis and Protein Engineering


N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine (CAS 41153-30-4) is a protected, non-natural amino acid derivative widely utilized as a building block in peptide synthesis, protein engineering, and pharmaceutical research . It features a fluorine atom at the para-position of the phenyl ring and a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, making it a key intermediate for incorporating fluorinated phenylalanine residues into peptides and proteins with enhanced stability and biological properties [1].

Critical Differentiation of N-Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4) for Precise Research Outcomes


Direct substitution of N-Boc-4-fluoro-L-phenylalanine with non-fluorinated or differently protected analogs is not scientifically valid due to significant differences in electronic properties, stability, and biological function. The para-fluoro substitution fundamentally alters the compound's physicochemical profile, affecting peptide conformation, metabolic stability, and receptor binding affinity [1]. Furthermore, the Boc protecting group is essential for specific solid-phase peptide synthesis (SPPS) workflows and is not interchangeable with Fmoc-protected analogs, which are incompatible with Boc-based deprotection strategies . The following evidence quantifies these critical differences, guiding informed procurement decisions.

Quantitative Differentiation of N-Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4) vs. Analogs


Aggregation Abolition vs. Thermal Stabilization in E. coli Transketolase (TK)

Incorporation of 4-fluorophenylalanine (4F-Phe) at a surface-exposed site (K316) of E. coli transketolase (TK) largely abolished enzyme aggregation at 50 °C. In contrast, incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe) at the same site resulted in a 7.5 °C increase in the thermal denaturation midpoint (Tm) [1]. This indicates that 4F-Phe provides a unique, aggregation-specific stabilization effect distinct from the thermal stabilization offered by other fluorinated phenylalanine analogs.

Protein Engineering Biocatalysis 19F NMR

Structural Rigidity vs. Conformational Flexibility in 19F NMR Analysis

In 19F NMR studies of E. coli transketolase, the TK-4F-Phe variant displayed different temperature-dependent behaviors compared to the TK-tfm-Phe variant, including opposite temperature gradient chemical shifts and diverging motion regimes [1]. This suggests that 4F-Phe acts as a sensitive probe for local environment and dynamics, while tfm-Phe may provide different information on conformational changes. The choice of probe is critical for interpreting protein dynamics.

19F NMR Spectroscopy Protein Dynamics Conformational Analysis

Unique 19F NMR Reporter for Prolyl Bond cis/trans Isomerism

4-Fluorophenylalanine (4FPhe) serves as an accurate, non-biased distal reporter for peptidylprolyl cis-trans conformational status by 19F NMR at physiological pH, even when placed several residues away from proline [1]. This method provided %cis-Pro populations consistent with literature values for model peptides. Unlike other 19F reporters that may need to be adjacent to the proline residue, 4FPhe can be placed distally, minimizing structural perturbation.

19F NMR Spectroscopy Peptide Chemistry Conformational Analysis

Enhanced Metabolic Stability in Peptide Analogs

Substitution with 4-fluorophenylalanine in peptide analogs has been shown to enhance metabolic stability. In the context of human neuromedin U (hNMU) agonists, replacement of Phe2 with 4-fluorophenylalanine (compound 5d) enhanced metabolic stability at the Phe2-Arg3 bond compared to the unmodified peptide [1]. This class-level property is a key driver for incorporating 4-fluorophenylalanine into peptide drug candidates.

Peptide Therapeutics Metabolic Stability Pharmacokinetics

Established Purity and Analytical Standards for Reproducible Synthesis

Commercially available N-Boc-4-fluoro-L-phenylalanine is routinely supplied at high purity levels, with common specifications being ≥99% (HPLC) or ≥99.0% (TLC) . This high purity is essential for minimizing side reactions and ensuring high yields in solid-phase peptide synthesis. In contrast, lower purity grades (e.g., 95%) are also available but may require additional purification steps for sensitive applications.

Peptide Synthesis Quality Control Chemical Analysis

Validated Application Scenarios for N-Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4)


Engineering Enzyme Stability for Biocatalysis

Based on direct comparative evidence, N-Boc-4-fluoro-L-phenylalanine is the optimal precursor for incorporating 4-fluorophenylalanine into enzymes to specifically mitigate aggregation at elevated temperatures, as demonstrated in E. coli transketolase where the TK-4F-Phe variant largely abolished aggregation at 50 °C, a property not observed with tfm-Phe incorporation [1].

Non-Perturbing 19F NMR Probe for Conformational Analysis

For 19F NMR studies requiring a sensitive, non-biased reporter of local protein dynamics and conformational changes, 4-fluorophenylalanine (derived from this Boc-protected precursor) is uniquely suited. Its ability to report on cis-trans prolyl isomerism from a distal position without altering conformation is a key differentiator from other fluorinated amino acids [2].

Enhancing Metabolic Stability in Peptide Therapeutics

In the development of peptide-based drugs, incorporating 4-fluorophenylalanine via this Boc-protected building block is a validated strategy to enhance metabolic stability, as evidenced by improved stability at key cleavage sites in hNMU agonist analogs [3]. This approach is critical for improving the pharmacokinetic profile of therapeutic candidates.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

This compound is the building block of choice for Boc-SPPS workflows where high purity is non-negotiable. Its availability at ≥99% purity (HPLC) ensures reproducible coupling efficiency and minimizes sequence deletions, directly translating to higher yields and purer final peptide products compared to using lower purity or alternative protecting group strategies .

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